![molecular formula C5H8N2O2 B1436251 5-Oxa-2,7-diazaspiro[3.4]octan-6-one CAS No. 1446355-49-2](/img/structure/B1436251.png)

5-Oxa-2,7-diazaspiro[3.4]octan-6-one

説明

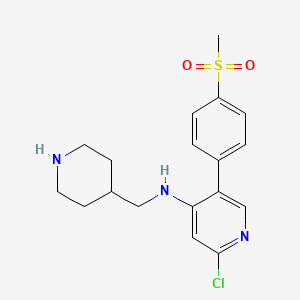

5-Oxa-2,7-diazaspiro[3.4]octan-6-one is a chemical compound with the molecular formula C5H8N2O2 . It is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibits epidermal growth factor receptor (EGFR) inhibitory activities .

Synthesis Analysis

The synthesis of 2-azaspiro[3.4]octane, a similar compound, has been explained in a study . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring. All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .Molecular Structure Analysis

The molecule contains a total of 21 bond(s). There are 11 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 1 four-membered ring(s), 1 five-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), 1 secondary amine(s) (aliphatic), and 1 Azetidine(s) .Chemical Reactions Analysis

In the absence of benzylamine (or any other primary amine), cycloaromatization under the same conditions led to the formation of oxazole .科学的研究の応用

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Pharmacology .

Summary of the Application

A small set of twelve compounds of a nitrofuran carboxamide chemotype was developed from a readily available 2,6-diazaspiro[3.4]octane building block . This was done to explore diverse variants of the molecular periphery, including various azole substituents .

Methods of Application

The in vitro inhibitory activities of the synthesized compounds were assessed against Mycobacterium tuberculosis H37Rv .

Results or Outcomes

As a result, a remarkably potent antitubercular lead displaying a minimal inhibitory concentration of 0.016 μg/mL was identified .

2. Sigma-1 Receptor Antagonists

Specific Scientific Field

This application is in the field of Neuropharmacology .

Summary of the Application

Based on the recently elucidated co-crystal structure of σ1R with 4-IBP, a series of σ1R antagonists harboring the 2,6-diazaspiro[3.4]octan-7-one scaffold was designed and developed .

Methods of Application

Through a detailed structure-activity relationship study, a potent σ1R antagonist was identified .

Results or Outcomes

This antagonist significantly enhanced the antinociceptive effect of morphine and rescued morphine-induced analgesic tolerance .

3. Treatment of Type 2 Diabetes Mellitus

Specific Scientific Field

This application is in the field of Endocrinology and Pharmacology .

Summary of the Application

Novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives were discovered as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists . These are being developed for the treatment of type 2 diabetes mellitus .

Methods of Application

The exact methods of application or experimental procedures are not detailed in the source .

特性

IUPAC Name |

5-oxa-2,7-diazaspiro[3.4]octan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c8-4-7-3-5(9-4)1-6-2-5/h6H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSUSMBJSISVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN1)CNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxa-2,7-diazaspiro[3.4]octan-6-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B1436171.png)